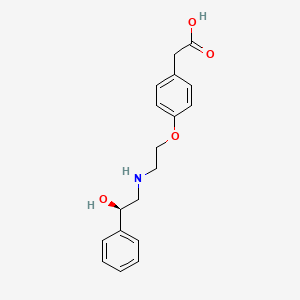
Talibegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talibegron, also known as ZD2079, is a β3 adrenoceptor agonist and insulin sensitizer. It was initially developed as a potential treatment for obesity and non-insulin-dependent diabetes mellitus. This compound hydrochloride had been in phase II clinical trials by AstraZeneca for the treatment of type 2 diabetes and obesity .
Chemical Reactions Analysis
Talibegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Talibegron is used as a model compound to study β3 adrenoceptor agonists and their chemical properties.
Biology: Research on this compound has provided insights into the role of β3 adrenoceptors in biological systems.
Medicine: this compound was developed as a potential treatment for obesity and type 2 diabetes due to its insulin-sensitizing properties.
Mechanism of Action
Talibegron exerts its effects by acting as an agonist for β3 adrenoceptors. These receptors are involved in the regulation of energy expenditure and lipolysis. By activating β3 adrenoceptors, this compound increases the breakdown of fats and enhances insulin sensitivity. The molecular targets and pathways involved include the β3 adrenoceptor signaling pathway, which leads to the activation of adenylate cyclase and increased cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Talibegron is similar to other β3 adrenoceptor agonists such as Mirabegron and Vibegron. this compound has unique properties that distinguish it from these compounds:
Mirabegron: Used primarily for the treatment of overactive bladder, Mirabegron also activates β3 adrenoceptors but has a different therapeutic application
Vibegron: Another β3 adrenoceptor agonist used for overactive bladder, Vibegron has a different chemical structure and pharmacokinetic profile compared to this compound.
This compound’s uniqueness lies in its development for metabolic diseases, specifically obesity and type 2 diabetes, whereas other β3 adrenoceptor agonists are primarily used for urological conditions .
Properties
CAS No. |
146376-58-1 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C18H21NO4/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22/h1-9,17,19-20H,10-13H2,(H,21,22)/t17-/m0/s1 |
InChI Key |
SRBPKVWITYPHQR-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


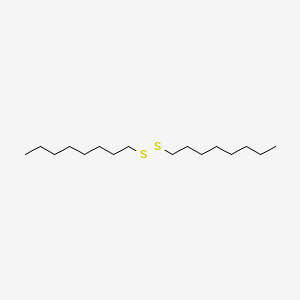

![1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride](/img/structure/B1208131.png)
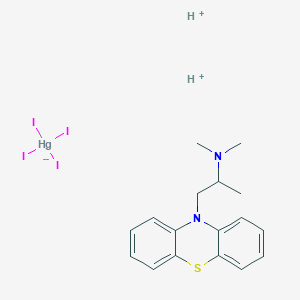
![2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde](/img/structure/B1208133.png)
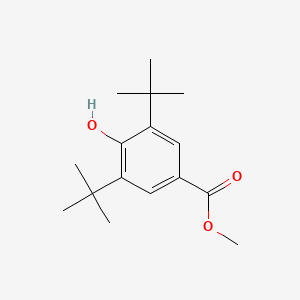
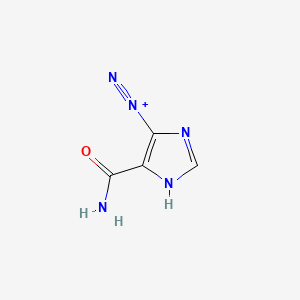
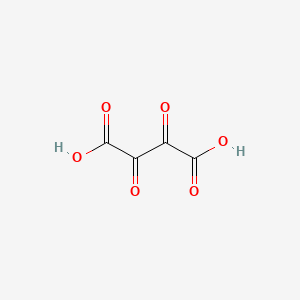
![2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine](/img/structure/B1208138.png)
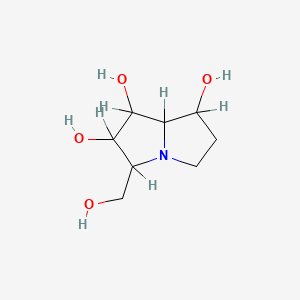
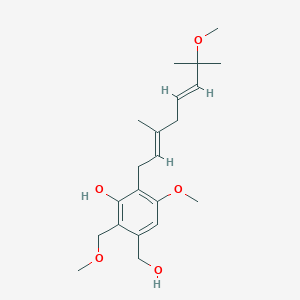
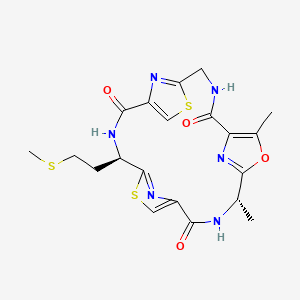
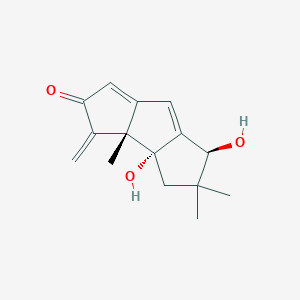
![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)
